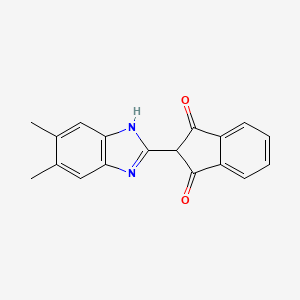
2-(5,6-Dimethyl-1H-benzimidazol-2-yl)-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5,6-Dimethyl-1H-benzimidazol-2-yl)-1H-indene-1,3(2H)-dione is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a benzimidazole ring fused to an indene-dione structure, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-Dimethyl-1H-benzimidazol-2-yl)-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the condensation of 5,6-dimethyl-1H-benzimidazole with an appropriate indene-dione precursor under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography to ensure high-quality product.
Análisis De Reacciones Químicas
Types of Reactions
2-(5,6-Dimethyl-1H-benzimidazol-2-yl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
2-(5,6-Dimethyl-1H-benzimidazol-2-yl)-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(5,6-Dimethyl-1H-benzimidazol-2-yl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(5,6-Dimethyl-1H-benzimidazol-2-yl)-N-methylmethanamine
- 2-[(5,6-Dimethyl-1H-benzimidazol-2-yl)thio]acetamide
- 2-[(5,6-Dimethyl-1H-benzimidazol-2-yl)thio]-N-methylacetamide
Uniqueness
2-(5,6-Dimethyl-1H-benzimidazol-2-yl)-1H-indene-1,3(2H)-dione is unique due to its indene-dione structure fused with the benzimidazole ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
918158-35-7 |
|---|---|
Fórmula molecular |
C18H14N2O2 |
Peso molecular |
290.3 g/mol |
Nombre IUPAC |
2-(5,6-dimethyl-1H-benzimidazol-2-yl)indene-1,3-dione |
InChI |
InChI=1S/C18H14N2O2/c1-9-7-13-14(8-10(9)2)20-18(19-13)15-16(21)11-5-3-4-6-12(11)17(15)22/h3-8,15H,1-2H3,(H,19,20) |
Clave InChI |
LZWVSUWZKCSARZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C)N=C(N2)C3C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


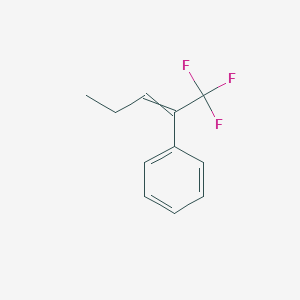
![Ethyl 4-[(4-bromophenyl)(4-methoxyphenyl)amino]benzoate](/img/structure/B14194390.png)
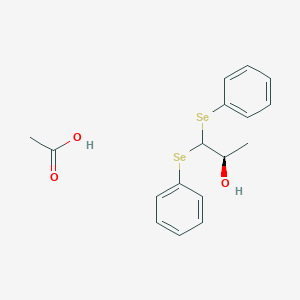
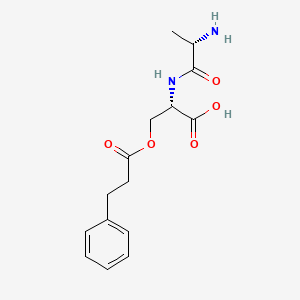
![2-Butanone, 4-[(4-fluorophenyl)amino]-](/img/structure/B14194422.png)
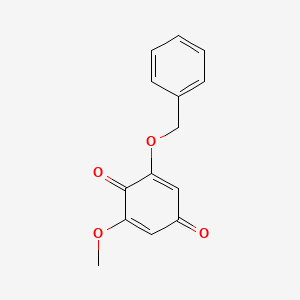
![2',6-Dichloro-2,3-dihydro[1,1'-biphenyl]-2,3-diol](/img/structure/B14194437.png)
![Methanone, (2-fluorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14194450.png)


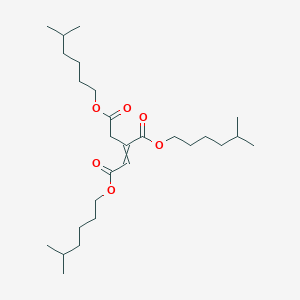

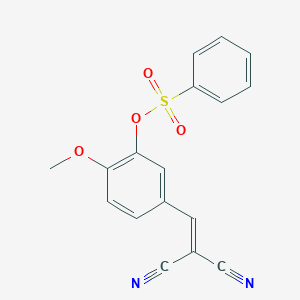
![1-(2-Phenylethyl)-4-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine](/img/structure/B14194468.png)
